(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one is a complex organic compound characterized by its unique bicyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their significant potential in various fields, including drug discovery and material science .
Vorbereitungsmethoden
The synthesis of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one involves several steps, typically starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the use of palladium-catalyzed reactions or photochemical transformations . Industrial production methods often scale up these reactions, optimizing for yield and purity through controlled reaction conditions and advanced purification techniques.
Analyse Chemischer Reaktionen
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides. The major products formed depend on the specific reagents and conditions used, often leading to derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one include other nitrogen-containing heterocycles like:
2-Azabicyclo[3.2.1]octane: Known for its applications in drug discovery.
Glutaminase Inhibitor, Compound 968: A cell-permeable inhibitor with significant biological activity.
Sulfur-containing heterocycles: These compounds share similar structural features and reactivity patterns. The uniqueness of this compound lies in its specific acetyl and thia substitutions, which confer distinct chemical and biological properties.
This detailed overview highlights the multifaceted nature of (1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[321]octan-2-one, showcasing its importance in various scientific and industrial domains
Eigenschaften
Molekularformel |
C7H10N2O2S |
---|---|
Molekulargewicht |
186.23 g/mol |
IUPAC-Name |
(1R,5R)-8-acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C7H10N2O2S/c1-4(10)9-5-3-12-6(9)2-8-7(5)11/h5-6H,2-3H2,1H3,(H,8,11)/t5-,6+/m0/s1 |
InChI-Schlüssel |
PQCQVUYMNRHVOL-NTSWFWBYSA-N |
Isomerische SMILES |
CC(=O)N1[C@H]2CNC(=O)[C@@H]1CS2 |
Kanonische SMILES |
CC(=O)N1C2CNC(=O)C1CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.